molecular formula C8H6ClN3O B14087286 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 33199-40-5

5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B14087286
CAS No.: 33199-40-5
M. Wt: 195.60 g/mol
InChI Key: VBFJWKDMNDCDJN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl hydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as antifungal and anticancer agents.

    Industry: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFJWKDMNDCDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315161
Record name 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33199-40-5
Record name NSC292585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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